{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine
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Overview
Description
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine is a complex organic compound that features a sulfonyl group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the key intermediate, 5-(tert-butyl)-2-methoxyphenylboronic acid . This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethylamine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine apart from similar compounds is its combination of a sulfonyl group with a cyclohexylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-18(2,3)14-11-12-16(22-5)17(13-14)23(20,21)19(4)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTZXIZQAIZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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